molecular formula C8H5Cl2N7O2 B10908749 N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine

N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B10908749
M. Wt: 302.07 g/mol
InChI Key: UFJJXNZJLDYHGN-KGVSQERTSA-N
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Description

N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring and a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine typically involves the condensation of 2,4-dichloro-5-nitrobenzaldehyde with 1H-tetrazole-1,5-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2,4-dichloro-5-nitrobenzaldehyde and 1H-tetrazole-1,5-diamine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

    Purification: The product is typically purified by recrystallization from an appropriate solvent.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process. Additionally, solvent recovery and recycling methods may be employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine can be compared with other similar compounds, such as:

    N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-tetrazole-1,5-diamine: Lacks the nitro group, which may affect its reactivity and biological activity.

    N~1~-[(E)-(2,4-dichloro-5-methylphenyl)methylidene]-1H-tetrazole-1,5-diamine: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.

    N~1~-[(E)-(2,4-dichloro-5-fluorophenyl)methylidene]-1H-tetrazole-1,5-diamine: The presence of a fluorine atom can influence its reactivity and interactions with biological targets.

The uniqueness of N1-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5Cl2N7O2

Molecular Weight

302.07 g/mol

IUPAC Name

1-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C8H5Cl2N7O2/c9-5-2-6(10)7(17(18)19)1-4(5)3-12-16-8(11)13-14-15-16/h1-3H,(H2,11,13,15)/b12-3+

InChI Key

UFJJXNZJLDYHGN-KGVSQERTSA-N

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)/C=N/N2C(=NN=N2)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=NN2C(=NN=N2)N

Origin of Product

United States

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